molecular formula C23H22N4O3S2 B607915 HA15

HA15

Cat. No. B607915
M. Wt: 466.6 g/mol
InChI Key: LBSMEKVVMYSTIH-UHFFFAOYSA-N
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Description

HA15 is a novel compound belonging to the class of thiazole benzenesulfonamides It has gained significant attention in the scientific community due to its potent anti-cancer propertiesBy inhibiting GRP78, this compound induces endoplasmic reticulum stress, leading to cancer cell death .

Scientific Research Applications

HA15 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

HA15 exerts its effects by specifically binding to GRP78, inhibiting its ATPase activity. This inhibition leads to the accumulation of misfolded proteins in the endoplasmic reticulum, triggering the unfolded protein response (UPR). The UPR activates several signaling pathways, including PERK, IRE1, and ATF6, which ultimately lead to cell death through apoptosis and autophagy .

Safety and Hazards

HA15 is toxic and contains a pharmaceutically active ingredient . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . It can cause moderate to severe irritation to the skin and eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HA15 involves the formation of a thiazole ring and the subsequent attachment of a benzenesulfonamide group. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

HA15 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

HA15 is unique compared to other similar compounds due to its specific targeting of GRP78 and its potent anti-cancer properties. Similar compounds include:

This compound stands out due to its specificity for GRP78 and its ability to overcome drug resistance in cancer cells .

properties

IUPAC Name

N-[4-[3-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]phenyl]-1,3-thiazol-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3S2/c1-15(28)24-23-25-20(14-31-23)16-7-4-8-17(13-16)26-32(29,30)22-12-6-9-18-19(22)10-5-11-21(18)27(2)3/h4-14,26H,1-3H3,(H,24,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBSMEKVVMYSTIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=CS1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=CC4=C3C=CC=C4N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.